2-Fluoro-5-sulfobenzoic acid
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Overview
Description
2-Fluoro-5-sulfobenzoic acid is a fluorinated carboxylic acid with the molecular formula C7H5FO5S and a molecular weight of 220.18 g/mol . This compound is characterized by the presence of a fluorine atom and a sulfonic acid group attached to a benzene ring, making it a valuable building block in organic synthesis and research .
Mechanism of Action
Target of Action
It has been used in the synthesis of novel indolealkylpiperazine derivatives, which are potent 5-ht1a receptor agonists . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and it is implicated in a variety of physiological and neurological processes.
Mode of Action
As a chemical intermediate, it is likely that its mode of action is dependent on the specific context of the biochemical reaction it is involved in. In the case of the synthesis of indolealkylpiperazine derivatives, it may contribute to the formation of the final compound, which then interacts with the 5-HT1A receptor .
Biochemical Pathways
As an intermediate in the synthesis of indolealkylpiperazine derivatives, it may indirectly influence the serotonin system through these compounds’ action on the 5-HT1A receptor .
Result of Action
As a chemical intermediate, its effects would be largely dependent on the specific context of its use. In the synthesis of indolealkylpiperazine derivatives, it may contribute to the formation of compounds with potent activity at the 5-HT1A receptor .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-sulfobenzoic acid plays a role in biochemical reactions, particularly in the synthesis of β-turn peptidomimetics. These compounds exhibit properties that stabilize β-turn conformations, which are significant in the development of new therapeutic agents
Cellular Effects
It is known that it is used in the discovery of novel indolealkylpiperazine derivatives as potent 5-HT1A receptor agonists . This suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is involved in the synthesis of β-turn peptidomimetics, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is used in the synthesis of β-turn peptidomimetics, suggesting that it may interact with enzymes or cofactors involved in this process
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through electrophilic aromatic substitution, where a fluorine atom is introduced via fluorination, followed by sulfonation to add the sulfonic acid group .
Industrial Production Methods
Industrial production of 2-Fluoro-5-sulfobenzoic acid may involve multi-step synthesis processes, including the use of fluorinating agents and sulfonating agents under controlled conditions. The specific details of industrial production methods are often proprietary and optimized for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-sulfobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Fluorination: Reagents such as fluorine gas or other fluorinating agents are used.
Sulfonation: Sulfur trioxide or chlorosulfonic acid are common sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids .
Scientific Research Applications
2-Fluoro-5-sulfobenzoic acid is utilized in a variety of scientific research applications:
Synthesis of Peptidomimetics: It has been used in the synthesis of β-turn peptidomimetics, which are significant in the development of new therapeutic agents.
Determination of Sulfhydryl Groups: The compound is useful for determining sulfhydryl groups in biological materials, aiding in the understanding of cellular mechanisms.
Guanine-Mimetic Library: It plays a role in the synthesis of a guanine-mimetic library, valuable in biological and pharmaceutical research.
Inhibition of Tumor-Associated Isozyme: The compound is involved in the synthesis of halogenated sulfonamides, which inhibit the tumor-associated isozyme carbonic anhydrase IX, with implications in antitumor agent design.
Herbicide Development: Derivatives of this compound have been found to alter the herbicidal properties of certain compounds, contributing to more effective herbicides.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: Lacks the sulfonic acid group, making it less versatile in certain synthetic applications.
5-Sulfosalicylic Acid: Contains a hydroxyl group instead of a fluorine atom, affecting its reactivity and applications.
Uniqueness
2-Fluoro-5-sulfobenzoic acid is unique due to the presence of both a fluorine atom and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive compounds and research chemicals .
Properties
IUPAC Name |
2-fluoro-5-sulfobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO5S/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYQUMDMVVFSIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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